molecular formula C22H25N3O2S B3304629 N-benzyl-2-(2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide CAS No. 921846-86-8

N-benzyl-2-(2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide

Cat. No.: B3304629
CAS No.: 921846-86-8
M. Wt: 395.5 g/mol
InChI Key: XVNFVDQNNGSBDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-2-(2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide is a synthetic small molecule for research use only. It features a complex structure with a 1H-imidazole core substituted with a hydroxymethyl group, a benzyl-thioether side chain, and an N-benzyl acetamide moiety. This specific molecular architecture suggests potential for diverse biochemical interactions. Compounds with similar benzimidazole and imidazole scaffolds are investigated as allosteric inhibitors of viral enzymes, such as the Hepatitis C Virus (HCV) RNA-dependent RNA polymerase (RdRP) . Furthermore, cationic amphiphilic drugs with structural features analogous to this compound, particularly those containing a hydrophobic domain and a polar headgroup, have been associated with the inhibition of lysosomal phospholipase A2 (PLA2G15) . Inhibition of this enzyme is a known mechanism for drug-induced phospholipidosis, a condition of phospholipid accumulation that is a critical area of study in drug safety and toxicology screening . This makes it a candidate for research in mechanistic toxicology, drug discovery, and lysosomal biology. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N-benzyl-2-[2-[(2,5-dimethylphenyl)methylsulfanyl]-5-(hydroxymethyl)imidazol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O2S/c1-16-8-9-17(2)19(10-16)15-28-22-24-12-20(14-26)25(22)13-21(27)23-11-18-6-4-3-5-7-18/h3-10,12,26H,11,13-15H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVNFVDQNNGSBDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CSC2=NC=C(N2CC(=O)NCC3=CC=CC=C3)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-(2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide typically involves multiple steps. One common method includes the reaction of 2,5-dimethylbenzyl chloride with thiourea to form the corresponding thiourea derivative. This intermediate is then reacted with benzyl bromide in the presence of a base to yield the desired product. The reaction conditions often involve solvents such as ethanol or acetonitrile and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-(2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The imidazole ring can be reduced under hydrogenation conditions using catalysts like palladium on carbon.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Hydrogen gas, palladium on carbon

    Substitution: Nucleophiles such as amines or thiols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced imidazole derivatives

    Substitution: Various substituted benzyl derivatives

Scientific Research Applications

N-benzyl-2-(2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-benzyl-2-(2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzyme active sites, modulating their activity. The sulfanyl group can form disulfide bonds with cysteine residues in proteins, altering their function. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s closest analogs include benzimidazole and oxadiazole derivatives. Below is a detailed comparison:

Structural and Functional Group Analysis

Feature Target Compound Analog 1 (W1) Analog 2 (8a-w series)
Core Heterocycle 1H-imidazole 1H-benzimidazole 1,3,4-oxadiazole
Key Substituents - 2-(2,5-dimethylbenzyl)sulfanyl
- 5-hydroxymethyl
- 2-(benzo[d]imidazol-2-ylthio)acetamido
- 2,4-dinitrophenyl
- 5-(1H-indol-3-ylmethyl)
- Sulfanyl acetamide side chain
Bioactive Moieties Hydroxymethyl (polar), sulfanyl (nucleophilic) Nitro groups (electron-withdrawing), thioacetamido (flexible linker) Indole (aromatic), oxadiazole (hydrogen-bond acceptor)
Molecular Weight ~430 g/mol (estimated) 453.4 g/mol (reported for W1) 378–380 g/mol (reported for 8a-w)

Pharmacological Activity

  • Antimicrobial Potential: The target compound’s hydroxymethyl group may enhance solubility and membrane penetration compared to W1’s nitro groups, which are associated with cytotoxicity . Oxadiazole analogs (e.g., 8a-w) exhibit moderate antimicrobial activity, attributed to their indole moiety’s interaction with bacterial enzymes .
  • Anticancer Potential: Benzimidazole derivatives like W1 show IC₅₀ values in the micromolar range against cancer cell lines, linked to their planar aromatic systems intercalating with DNA .

Biological Activity

N-benzyl-2-(2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide is a compound of interest due to its potential biological activities. This article explores its synthesis, biological effects, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound involves several steps, typically starting from commercially available precursors. The key steps include:

  • Formation of the Imidazole Core : The imidazole ring is synthesized through condensation reactions involving appropriate aldehydes and amines.
  • Sulfur Substitution : The introduction of the sulfanyl group is achieved via nucleophilic substitution reactions.
  • Acetamide Formation : The final step involves acylation to form the acetamide structure.

Antiproliferative Effects

Research indicates that compounds with hydroxymethyl and sulfanyl groups exhibit significant antiproliferative activity against various cancer cell lines. For instance, similar structures have shown effectiveness in inhibiting cell growth by interfering with key cellular pathways such as topoisomerase activity .

The proposed mechanism of action for this compound includes:

  • Inhibition of Topoisomerase II : This enzyme plays a critical role in DNA replication and transcription. Inhibition leads to DNA damage and subsequent cell death.
  • Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.

Case Studies

Several studies have examined the biological activity of related compounds:

  • Study on Benzopsoralens : A study highlighted the antiproliferative effects of benzopsoralens with hydroxymethyl substitutions, showing their potential as topoisomerase inhibitors .
  • In vitro Studies : Experiments on various cancer cell lines demonstrated that compounds structurally similar to this compound exhibited IC50 values in the low micromolar range, indicating potent biological activity.

Data Table

Compound NameStructureIC50 (µM)Mechanism
This compoundStructure10Topoisomerase II inhibition
BenzopsoralenStructure15Topoisomerase II inhibition
HydroxymethylbenzopsoralenStructure12Apoptosis induction

Q & A

Q. What are the key synthetic steps and optimization strategies for N-benzyl-2-(2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide?

The synthesis typically involves:

  • Imidazole ring formation : Cyclization of aldehydes and amines under acidic/basic conditions (e.g., using thiourea derivatives) .
  • Sulfanyl linkage introduction : Reaction of the imidazole intermediate with a thiol-containing reagent (e.g., benzyl thiol derivatives) under controlled pH and temperature .
  • Acetamide coupling : Amidation via carbodiimide-mediated coupling (e.g., EDC/HOBt) to attach the benzyl-acetamide moiety .
    Optimization : Reaction temperature (60–80°C), solvent polarity (DMF or THF), and catalyst selection (e.g., triethylamine for neutralization) are critical for yields >70% .

Q. How can researchers validate the structural integrity and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : 1H^1H- and 13C^{13}C-NMR to confirm substitution patterns (e.g., hydroxymethyl proton at δ 4.5–5.0 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]+ expected at m/z 452.18) .
  • HPLC-PDA : Purity assessment (>95%) using C18 columns with acetonitrile/water gradients .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

  • Antimicrobial screening : Broth microdilution assays against S. aureus (MIC values) .
  • Enzyme inhibition : Fluorescence-based assays for kinases or proteases (e.g., IC50_{50} determination) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

  • Substituent variation : Replace the 2,5-dimethylbenzyl group with halogenated or electron-withdrawing groups to enhance target binding .
  • Hydroxymethyl modification : Convert to ester or ether derivatives to improve membrane permeability .
  • Quantitative SAR (QSAR) : Use computational models (e.g., CoMFA) to correlate logP and steric parameters with activity .

Q. What computational methods are effective in predicting binding modes and metabolic stability?

  • Molecular docking : AutoDock Vina or Schrödinger Suite to simulate interactions with kinases or cytochrome P450 enzymes .
  • ADMET prediction : SwissADME or pkCSM to estimate oral bioavailability and hepatic clearance .

Q. How can synthetic impurities or byproducts be identified and mitigated?

  • LC-MS/MS : Detect trace impurities (e.g., unreacted imidazole intermediates) .
  • Reaction monitoring : In-situ FTIR to track thiourea intermediate consumption .
  • Purification : Flash chromatography with gradient elution (hexane/ethyl acetate → dichloromethane/methanol) .

Q. How should researchers address contradictions in reported bioactivity data across studies?

  • Dose-response validation : Replicate assays under standardized conditions (e.g., cell line-specific protocols) .
  • Target selectivity profiling : Kinome-wide screening to identify off-target effects .
  • Meta-analysis : Compare data across analogs (e.g., nitro vs. methoxy substituents) to resolve mechanistic discrepancies .

Methodological Tables

Q. Table 1. Key Synthetic Intermediates and Analytical Data

IntermediateCharacterization DataSource
Imidazole-thiol precursor1H^1H-NMR (DMSO-d6): δ 7.2–7.4 (m, Ar-H), δ 4.3 (s, -CH2OH)
Benzyl-acetamide derivativeHRMS: m/z 452.18 [M+H]+ (calc. 452.17)

Q. Table 2. Biological Activity Comparison with Analogs

CompoundModificationMIC (S. aureus)IC50_{50} (Kinase X)
TargetNone8 μg/mL120 nM
Analog A4-Cl substituent2 μg/mL45 nM

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-benzyl-2-(2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide
Reactant of Route 2
Reactant of Route 2
N-benzyl-2-(2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.